molecular formula C25H38O2 B11964156 4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester CAS No. 103305-95-9

4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester

Katalognummer: B11964156
CAS-Nummer: 103305-95-9
Molekulargewicht: 370.6 g/mol
InChI-Schlüssel: OZFUSVFBHIPUTK-FWEGCFLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester is a complex organic compound with a unique structure that includes a cyclopenta(A)phenanthrene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta(A)phenanthrene core: This step involves cyclization reactions that form the polycyclic structure.

    Functionalization: Introduction of functional groups such as methyl and ester groups through reactions like alkylation and esterification.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Used to remove oxygen or introduce hydrogen atoms.

    Substitution: Functional groups can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

103305-95-9

Molekularformel

C25H38O2

Molekulargewicht

370.6 g/mol

IUPAC-Name

methyl (4R)-4-(10,13-dimethyl-2,5,6,7,8,9,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C25H38O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h5,7,14,16-22H,6,8-13,15H2,1-4H3/t17-,18?,19?,20?,21?,22?,24?,25?/m1/s1

InChI-Schlüssel

OZFUSVFBHIPUTK-FWEGCFLISA-N

Isomerische SMILES

C[C@H](CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC=C4)C)C

Kanonische SMILES

CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC=C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.